"Methyl 5-bromo-2-hydroxyisonicotinate chemical properties"
"Methyl 5-bromo-2-hydroxyisonicotinate chemical properties"
An In-Depth Technical Guide to Methyl 5-bromo-2-hydroxyisonicotinate: Properties, Synthesis, and Applications
Abstract
Methyl 5-bromo-2-hydroxyisonicotinate is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its multifunctional structure, featuring a pyridine core, a bromine atom, a hydroxyl group, and a methyl ester, makes it a versatile heterocyclic building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, an analysis of its chemical reactivity, and essential safety and handling information. The content is tailored for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the practical application of this important intermediate.
Molecular Identity and Physicochemical Properties
Nomenclature, Structure, and Tautomerism
Methyl 5-bromo-2-hydroxyisonicotinate, also known as methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate, is a compound whose identity is best understood through its structure and tautomeric forms. The isonicotinate designation specifies that the methyl carboxylate group is at the 4-position of the pyridine ring.
A critical chemical property of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of Methyl 5-bromo-2-hydroxyisonicotinate, this equilibrium is significant and often favors the pyridone tautomer, which can influence its reactivity and spectroscopic characteristics.
Caption: Tautomeric equilibrium of Methyl 5-bromo-2-hydroxyisonicotinate.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Methyl 5-bromo-2-hydroxyisonicotinate and its common isomer, Methyl 5-bromo-2-hydroxynicotinate, for comparison. Data for the target isonicotinate is primarily based on its pyridone tautomer.
| Property | Value (Methyl 5-bromo-2-hydroxyisonicotinate) | Value (Methyl 5-bromo-2-hydroxynicotinate) | Reference |
| CAS Number | Not explicitly defined; often tracked by its tautomer | 120034-05-1 | [1][2] |
| Molecular Formula | C₇H₆BrNO₃ | C₇H₆BrNO₃ | [2][3] |
| Molecular Weight | 232.03 g/mol | 232.03 g/mol | [1][2] |
| Monoisotopic Mass | 230.95311 Da | 230.95311 Da | [1][3] |
| Appearance | Off-white crystalline powder (Predicted) | Crystalline solid | [4] |
| Melting Point | Not reported | 181-183 °C | [1] |
| Boiling Point | Not reported | 346.4 °C at 760 mmHg | [1] |
| Density | Not reported | 1.737 g/cm³ | [1] |
Spectroscopic Profile
While specific spectra for this exact compound are not widely published, its structural features allow for a reliable prediction of its key spectroscopic signatures.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to be highly characteristic. A very broad absorption between 2500-3300 cm⁻¹ would indicate the O-H stretch of the hydroxyl group, often participating in hydrogen bonding[5]. The C=O stretch of the methyl ester will present a strong, sharp peak between 1710-1760 cm⁻¹[5]. Additional peaks in the 1550-1650 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the pyridine ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum should display a singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm. Two distinct signals in the aromatic region (7.0-8.5 ppm) will correspond to the two protons on the pyridine ring. A broad singlet, typically downfield (>10 ppm), would represent the acidic proton of the hydroxyl group, which would disappear upon adding D₂O to the sample[5].
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¹³C NMR : The carbonyl carbon of the ester is expected to resonate in the 165-185 δ range[5]. The methyl carbon should appear around 50-55 δ. The remaining four signals in the aromatic region (110-160 δ) would correspond to the carbons of the pyridine ring.
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Mass Spectrometry (MS) : The mass spectrum will be distinguished by a pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. The predicted monoisotopic mass is 230.95311 Da[1][3].
Synthesis and Purification
Synthetic Approach
Methyl 5-bromo-2-hydroxyisonicotinate is an important pharmaceutical intermediate, yet its synthesis was not widely reported in early literature[6]. A patented method highlights a practical and effective route starting from the corresponding 2-amino derivative. The core transformation involves a diazotization-hydrolysis reaction, a classic and reliable method for converting an aromatic amino group into a hydroxyl group.
Caption: Synthetic workflow for Methyl 5-bromo-2-hydroxyisonicotinate.
Detailed Experimental Protocol
The following protocol is adapted from the methodology described in patent CN102321016A[6]. This self-validating process relies on the controlled generation of a diazonium salt intermediate followed by its thermal decomposition in an aqueous environment.
Materials:
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2-amino-5-bromoisonicotinic acid methyl ester
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Ice
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Water
Procedure:
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Preparation of the Diazotization Reagent: In a reaction vessel equipped with a stirrer and cooling bath, carefully add concentrated sulfuric acid. Cool the acid to below 10°C.
-
Formation of the Diazonium Salt: Slowly add solid sodium nitrite to the cold sulfuric acid in portions, ensuring the temperature is maintained below 10°C throughout the addition. Stir until all the sodium nitrite has dissolved.
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Addition of Starting Material: Dissolve the 2-amino-5-bromoisonicotinic acid methyl ester in a separate portion of concentrated sulfuric acid, keeping the solution cool.
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Diazotization Reaction: Add the solution from step 3 dropwise to the diazotization reagent from step 2. The key to success is rigorous temperature control; the reaction mixture must be kept between 0-5°C to prevent premature decomposition of the unstable diazonium salt.
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Hydrolysis: After the addition is complete, slowly and carefully add the reaction mixture to a beaker containing a mixture of ice and water. This step serves two purposes: it quenches the reaction and initiates the hydrolysis of the diazonium salt to the desired hydroxyl group.
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Workup and Isolation: The product will precipitate out of the aqueous solution. Collect the solid product by filtration.
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Purification: Wash the crude product thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Chemical Reactivity and Synthetic Utility
The utility of Methyl 5-bromo-2-hydroxyisonicotinate in drug discovery stems from its multiple reactive handles, which allow for selective and diverse chemical modifications.
Caption: Key reactive sites on Methyl 5-bromo-2-hydroxyisonicotinate.
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The Bromo Group (C5-Position): This is arguably the most versatile site for modification. The strategically positioned bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR)[4].
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The Hydroxyl Group (C2-Position): The acidic proton of the hydroxyl group can be easily removed by a base, forming a nucleophilic oxygen. This allows for straightforward O-alkylation or O-acylation reactions to introduce ether or ester functionalities, respectively. These modifications can be used to modulate solubility, lipophilicity, and metabolic stability.
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The Methyl Ester (C4-Position): The ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common functional group in many pharmaceutical agents.
Safety, Handling, and Storage
Hazard Identification
While a specific Safety Data Sheet (SDS) for Methyl 5-bromo-2-hydroxyisonicotinate is not universally available, data from closely related analogs provides a strong basis for hazard assessment. The compound should be handled as a potentially hazardous chemical.
| Hazard Class | GHS Classification | Precautionary Statements | Reference |
| Skin Irritation | Warning, H315: Causes skin irritation | P264, P280, P302+P352 | [1][7] |
| Eye Irritation | Warning, H319: Causes serious eye irritation | P280, P305+P351+P338 | [8] |
| Respiratory Irritation | Warning, H335: May cause respiratory irritation | P261, P271, P304+P340 | [9] |
| Acute Toxicity (Oral) | Warning, H302: Harmful if swallowed | P264, P270, P301+P317 | [10] |
Recommended Handling Procedures
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Engineering Controls: All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes[9].
-
Personal Protective Equipment (PPE):
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7].
Storage and Stability
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Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[9]. Some suppliers recommend cold storage to ensure long-term stability[1].
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Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Conclusion
Methyl 5-bromo-2-hydroxyisonicotinate stands out as a high-value building block for chemical synthesis. Its well-defined reactive sites—the versatile bromo group for cross-coupling, the nucleophilic hydroxyl group for substitutions, and the modifiable ester function—provide a robust platform for creating diverse libraries of compounds. The reliable synthesis via diazotization-hydrolysis makes it an accessible intermediate for research and development. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for any scientist looking to leverage this powerful tool in the pursuit of novel therapeutics and other advanced materials.
References
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxyl
-
Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. ([Link])
-
Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem. ([Link])
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Methyl 2-bromo-5-hydroxyisonicotinate - Heterocyclic Compounds - Crysdot LLC. ([Link])
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Methyl 5-bromo-2-hydroxyisonicotinate (C7H6BrNO3) - PubChemLite. ([Link])
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Methyl 5-bromo-2-hydroxybenzoate - PMC - NIH. ([Link])
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Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. ([Link])
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Spectra Problem #7 Solution. ([Link])
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